5‑HT2A Receptor Binding Affinity: Class‑Level SAR Inferred from the APD791 Series
The compound's 2‑methyl‑3‑(2‑morpholinoethoxy)‑6‑pyrazole phenol scaffold is positioned at a distinct SAR locus relative to the benchmark 5‑HT2A inverse agonist APD791 (Temanogrel, Ki = 4.9 nM). In the APD791 series, the morpholinoethoxy‑phenyl‑pyrazole core is the primary driver of 5‑HT2A affinity, with the benzamide moiety modulating selectivity [1]. Removal of the benzamide, as in the target compound, is expected to preserve moderate 5‑HT2A binding while altering functional coupling; a close pyrazole‑phenol congener in this series lacking the benzamide retained a Ki of 52 nM at 5‑HT2A, representing a ~10‑fold loss relative to APD791 but still within the nanomolar range [1].
| Evidence Dimension | 5‑HT2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Estimated Ki ≈ 50‑150 nM (based on SAR interpolation from benzamide‑deleted analogs in the APD791 series) |
| Comparator Or Baseline | APD791 (Temanogrel) Ki = 4.9 nM [1]; closest benzamide‑deleted analog Ki = 52 nM [1] |
| Quantified Difference | Approximately 10‑ to 30‑fold lower affinity than APD791; comparable to the benzamide‑deleted analog (ΔKi < 3‑fold) |
| Conditions | Radioligand displacement assay using [³H]ketanserin at recombinant human 5‑HT2A receptors expressed in HEK293 cells (APD791 series conditions) |
Why This Matters
Procuring a compound with a benzamide‑independent 5‑HT2A binding motif allows researchers to interrogate receptor pharmacology without the confounding allosteric effects of the benzamide moiety, enabling cleaner mechanistic studies of inverse agonist vs. antagonist behavior.
- [1] Webb, R. R., Semple, G., Xiong, Y., et al. (2010) Discovery and structure‑activity relationship of 3‑methoxy‑N‑(3‑(1‑methyl‑1H‑pyrazol‑5‑yl)‑4‑(2‑morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5‑HT2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry, 53(11), 4405–4415. View Source
